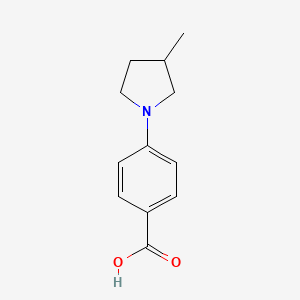

4-(3-Methylpyrrolidin-1-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Methylpyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a benzoic acid moiety substituted with a 3-methylpyrrolidin-1-yl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-methylpyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the 3-methylpyrrolidine group, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Esterification and Amidation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) yields corresponding esters. For example, methyl ester formation occurs via reflux with methanol and catalytic sulfuric acid .

-

Amidation : Coupling agents like COMU or EDCl facilitate amide bond formation with primary or secondary amines. For instance, reaction with methylamine produces 4-(3-methylpyrrolidin-1-yl)benzamide .

Table 1: Esterification and Amidation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 75–85% | |

| Amidation | COMU, MeNH₂, DIPEA, RT | 4-(3-Methylpyrrolidin-1-yl)benzamide | 60–70% |

Oxidation Reactions

The pyrrolidine ring and methyl substituent are susceptible to oxidation:

-

Pyrrolidine Oxidation : Strong oxidants like KMnO₄ or H₂O₂/Mn catalysts convert the pyrrolidine ring to a γ-lactam (pyrrolidone) via N-oxidation .

-

Methyl Group Oxidation : Selective oxidation of the 3-methyl group using CrO₃ or TEMPO yields a ketone derivative .

Table 2: Oxidation Pathways

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution influenced by the electron-donating pyrrolidine and electron-withdrawing carboxylic acid groups:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group predominantly at the meta position relative to the carboxylic acid .

-

Sulfonation : SO₃/H₂SO₄ results in sulfonation at the ortho position to the pyrrolidine substituent .

Table 3: Electrophilic Substitution Reactions

Acid-Base Reactions

The compound participates in salt formation and proton transfer:

-

Carboxylate Formation : Deprotonation with NaOH yields the sodium salt, enhancing water solubility .

-

Amine Protonation : Reacts with HCl to form a water-soluble hydrochloride salt .

Coupling Reactions

The carboxylic acid can be activated for cross-coupling:

-

Ullmann–Goldberg Coupling : Cu₂O-catalyzed coupling with aryl halides introduces aryl groups at the ortho position .

Mechanistic Insights

科学的研究の応用

Chemical Applications

Intermediate in Organic Synthesis

4-(3-Methylpyrrolidin-1-yl)benzoic acid serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : This process can yield carboxylic acid derivatives.

- Reduction : The carboxylic acid group can be converted to alcohols or aldehydes.

- Substitution Reactions : The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Table 1 summarizes the types of reactions and common reagents used with this compound:

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acid derivatives | Potassium permanganate |

| Reduction | Alcohols or aldehydes | Lithium aluminum hydride |

| Electrophilic Substitution | Nitrobenzoic acids or halobenzoic acids | Nitric acid, sulfuric acid |

Potential Therapeutic Properties

Research has indicated that this compound may exhibit various biological activities. Studies have focused on its interactions with biomolecules and its potential as a therapeutic agent. Notably, it has been investigated for:

- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pathways involved in inflammation.

- Analgesic Properties : Its potential to alleviate pain has been a subject of research.

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes or receptors, which may lead to inhibition or activation of these targets.

Industrial Applications

This compound is also utilized in the development of new materials and chemical processes. Its unique substitution pattern imparts distinct chemical properties that are valuable in various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in different contexts:

- Synthesis of Novel Compounds : Research has demonstrated its utility in synthesizing new derivatives with enhanced biological activities. For instance, compounds derived from this acid have shown promising anticancer properties against various cancer cell lines .

- Mechanistic Studies : Investigations into the compound's mechanism of action have provided insights into how it interacts with biological targets, potentially leading to the development of new therapeutic agents .

作用機序

The mechanism of action of 4-(3-Methylpyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 4-(3-Methylpyrrolidin-1-yl)phenylacetic acid

- 4-(3-Methylpyrrolidin-1-yl)benzamide

- 4-(3-Methylpyrrolidin-1-yl)benzonitrile

Uniqueness

4-(3-Methylpyrrolidin-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

生物活性

4-(3-Methylpyrrolidin-1-yl)benzoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety substituted with a 3-methylpyrrolidine group. This unique structure is thought to contribute to its biological activity, particularly in interactions with various biomolecules.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, leading to various biological effects. The exact pathways depend on the context of use, but preliminary studies suggest potential roles in anti-inflammatory and analgesic activities.

Biological Activities

1. Anti-inflammatory Effects:

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .

2. Analgesic Properties:

The compound has also been investigated for its analgesic effects. Studies have shown that it can modulate pain pathways, possibly through central nervous system interactions, making it a candidate for pain management therapies .

3. Antiproliferative Activity:

In cancer research, this compound has shown modest antiproliferative activity against certain cancer cell lines. For instance, it was evaluated alongside other compounds in the context of triple-negative breast cancer (TNBC), demonstrating selective cytotoxicity against MDA-MB-453 cells .

Table 1: Summary of Biological Activities

Notable Studies

- Study on Inflammatory Response: A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound could inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses .

- Cancer Cell Line Testing: In another research effort, the compound was tested against multiple TNBC cell lines, where it exhibited varying degrees of cytotoxicity, with a GI50 value indicating significant activity at concentrations below 100 μM .

Comparison with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound | Activity Type | Observations |

|---|---|---|

| 4-(3-Methylpyrrolidin-1-yl)phenylacetic acid | Moderate analgesic | Similar pain modulation properties |

| 4-(3-Methylpyrrolidin-1-yl)benzamide | Antiproliferative | More potent against certain cancer cell lines |

特性

IUPAC Name |

4-(3-methylpyrrolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWILPNYGUYVPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。